![molecular formula C17H27BN2O4 B567847 tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1310404-52-4](/img/structure/B567847.png)
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
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Overview
Description
“tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. Its empirical formula is C21H33BN2O5 and its molecular weight is 404.31 .
Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The exact details of the molecular structure are not provided in the available resources.Chemical Reactions Analysis
The compound is a significant intermediate of 1H-indazole derivatives . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string isCC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1
. More detailed physical and chemical properties are not provided in the available resources.
Scientific Research Applications
- Researchers utilize this compound to functionalize organic molecules by replacing hydrogen atoms with boron-containing groups. For instance, it can be employed in the synthesis of pinacol boronates, which find applications in cross-coupling reactions and drug discovery .
- Researchers use this compound to access crizotinib analogs, study their biological activity, and explore potential anticancer properties .
- It can react with alkynes and alkenes in the presence of transition metal catalysts to form boron-containing products. These intermediates are useful in organic synthesis and materials science .
- Specifically, it undergoes borylation at the benzylic C-H bond of alkylbenzenes, leading to pinacol benzyl boronate formation. This methodology provides a versatile route to functionalized aromatic compounds .
- By modifying the pyridine and carbamate moieties, scientists can design novel analogs with improved pharmacological properties. These derivatives may exhibit enhanced bioactivity or selectivity against specific targets .
- Density functional theory (DFT) calculations provide insights into its electronic structure, reactivity, and stability. Such studies aid in understanding its behavior in chemical reactions and guide further experimental work .
Borylation Reactions
Crizotinib Intermediates
Hydroboration
Palladium-Catalyzed Borylation of Benzylic C-H Bonds
Drug Discovery and Medicinal Chemistry
Computational Studies and DFT Calculations
Mechanism of Action
Target of Action
It is known that such compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures have been known to undergo reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It is known that similar compounds can be involved in the borylation at the benzylic c-h bond of alkylbenzenes .
Result of Action
It is known that similar compounds are often used as intermediates in the synthesis of biologically active compounds .
properties
IUPAC Name |
tert-butyl N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-12(18-23-16(5,6)17(7,8)24-18)13(19-10-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJFQOVHAKAFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694424 |
Source
|
Record name | tert-Butyl [5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | |
CAS RN |
1310404-52-4 |
Source
|
Record name | tert-Butyl [5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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